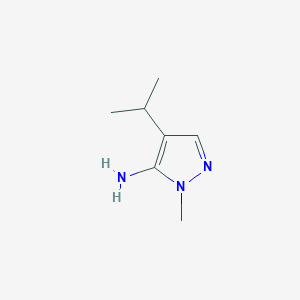

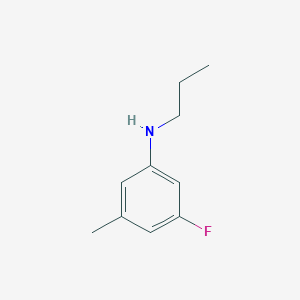

4-isopropyl-1-methyl-1H-pyrazol-5-amine

Overview

Scientific Research Applications

Synthesis and Structural Characterization

Koyioni et al. (2014) described the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. The study highlights the influence of pH on product distribution and provides structural insights via X-ray crystallography, contributing to the understanding of 1H-pyrazol-5-amine derivatives' synthesis and structural characterization (Koyioni, Manoli, Manos, & Koutentis, 2014).

Ruiz et al. (2004) explored the synthesis of novel anellated pyranosides as C-nucleoside analogs using isopropyl 6-O-acetyl-3-deoxy-4-S-ethyl-4-thio-α-D-threo-hexopyranosid-2-ulose. This work illustrates the versatility of 1H-pyrazol-5-amine derivatives in synthesizing complex molecules with potential biological applications (Ruiz, Otero Martinez, Michalik, Reinke, Suarez, & Peseke, 2004).

Titi et al. (2020) investigated the synthesis, characterization, and bioactivity of pyrazole derivatives, including their antitumor, antifungal, and antibacterial properties. This study showcases the application of 1H-pyrazol-5-amine derivatives in developing new pharmacophores with potential therapeutic benefits (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Applications in Materials Science and Corrosion Inhibition

- Chetouani et al. (2005) evaluated the inhibitive action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media. Their work demonstrates the potential of 1H-pyrazol-5-amine derivatives as effective corrosion inhibitors, a critical aspect in materials science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

It’s known that the amine group in 1-methyl-5-aminopyrazole has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .

Biochemical Pathways

Pyrazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (13920) suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Biochemical Analysis

Biochemical Properties

The amine group in 4-isopropyl-1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions to produce derived pyrazole compounds

Cellular Effects

It is known that the compound can be used for the modification and synthesis of drug molecules and bioactive molecules , which suggests that it may influence cell function.

Molecular Mechanism

Its amine group is known to exhibit significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions .

Properties

IUPAC Name |

2-methyl-4-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)6-4-9-10(3)7(6)8/h4-5H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGLWFYYHAQJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(N=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

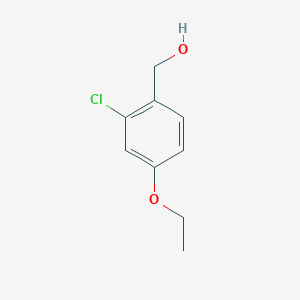

![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)

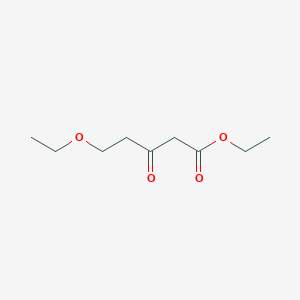

![Ethyl 2-{2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105047.png)

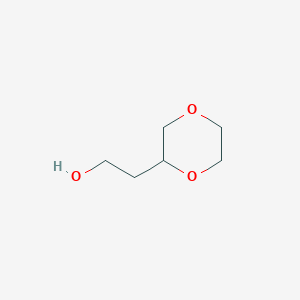

![2-[2-(2-Bromoethoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B3105099.png)